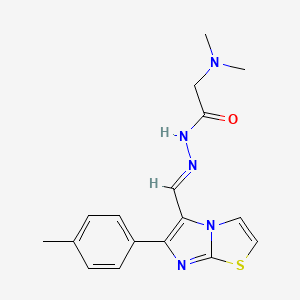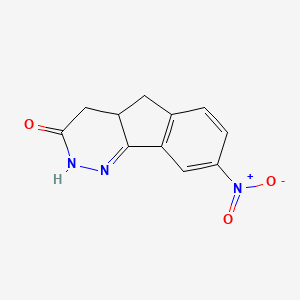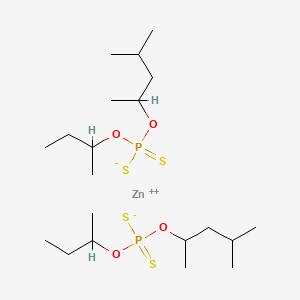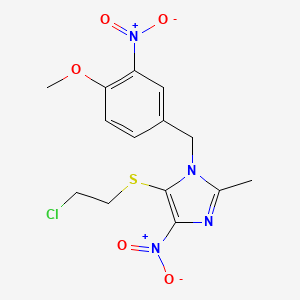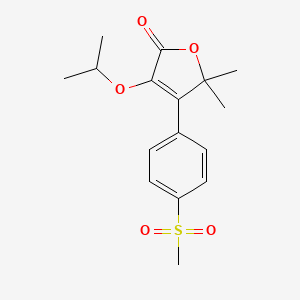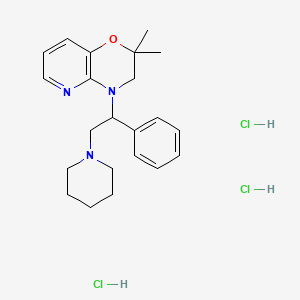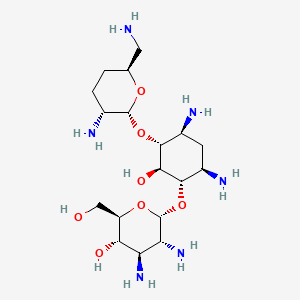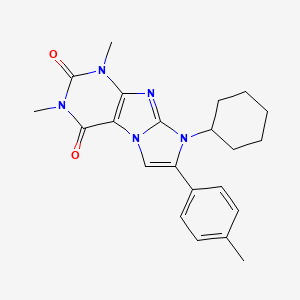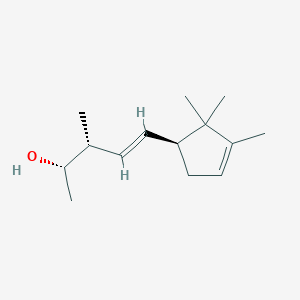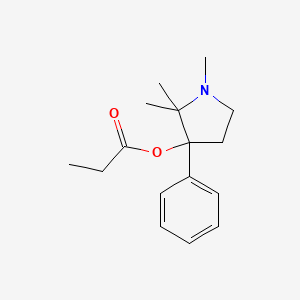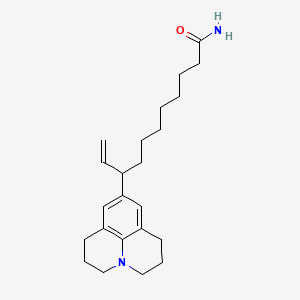
9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(10-Undecenamido)julolidine is a compound that belongs to the class of julolidine derivatives. Julolidine is a nitrogen-containing heterocyclic compound known for its unique fluorescent properties. The incorporation of an undecenamido group at the 9th position of the julolidine ring enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(10-Undecenamido)julolidine typically involves the reaction of julolidine with 10-undecenoic acid or its derivatives. One common method is the amidation reaction, where julolidine is reacted with 10-undecenoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield 9-(10-Undecenamido)julolidine .
Industrial Production Methods
Industrial production of 9-(10-Undecenamido)julolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
9-(10-Undecenamido)julolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amido group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
9-(10-Undecenamido)julolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in bioimaging to study cellular processes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and materials with unique optical properties
Mécanisme D'action
The mechanism of action of 9-(10-Undecenamido)julolidine is primarily based on its fluorescent properties. The compound can interact with various molecular targets, leading to changes in its fluorescence intensity. These interactions can be used to monitor changes in the local environment, such as pH, viscosity, and the presence of specific ions or molecules. The molecular pathways involved include intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(Dicyano-vinyl)julolidine: Known for its use in studying protein aggregation and conformational changes.
Julolidine-based molecular rotors: Used in sensing and diagnosis applications.
Uniqueness
9-(10-Undecenamido)julolidine is unique due to the presence of the undecenamido group, which enhances its solubility and reactivity compared to other julolidine derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials .
Propriétés
Numéro CAS |
102613-12-7 |
|---|---|
Formule moléculaire |
C23H34N2O |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
9-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)undec-10-enamide |
InChI |
InChI=1S/C23H34N2O/c1-2-18(10-6-4-3-5-7-13-22(24)26)21-16-19-11-8-14-25-15-9-12-20(17-21)23(19)25/h2,16-18H,1,3-15H2,(H2,24,26) |
Clé InChI |
IVQAMXQLTLXQBJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCCCCCCC(=O)N)C1=CC2=C3C(=C1)CCCN3CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


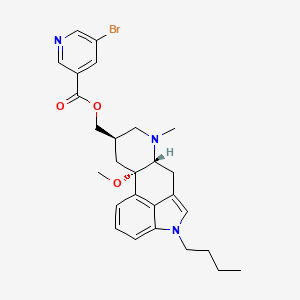

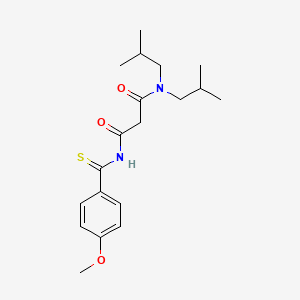
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
